molecular formula C23H23FN4O2 B10882577 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10882577
M. Wt: 406.5 g/mol
InChI Key: NYFUYIYWWMNTOI-UHFFFAOYSA-N
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Description

The compound “(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative characterized by a complex substitution pattern. The pyrazol-3-one core is substituted at position 2 with a 4-fluorophenyl group, at position 5 with a methyl group, and at position 4 with a conjugated ethylidene moiety linked to an aminoethyl chain bearing a 5-methoxyindole group.

The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 5-methoxyindole moiety may contribute to π-π stacking interactions or receptor binding due to its aromatic and hydrogen-bonding capabilities. This compound’s synthesis likely follows established methods for (4Z)-pyrazolone derivatives, such as condensation reactions under acidic or basic conditions .

Properties

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H23FN4O2/c1-14(22-15(2)27-28(23(22)29)18-6-4-17(24)5-7-18)25-11-10-16-13-26-21-9-8-19(30-3)12-20(16)21/h4-9,12-13,26-27H,10-11H2,1-3H3

InChI Key

NYFUYIYWWMNTOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Spectroscopic Characterization

IR (KBr) :

  • 3140 cm⁻¹ (N-H stretch), 1674 cm⁻¹ (C=O), 1655 cm⁻¹ (C=N).
    ¹H NMR (DMSO-d₆) :

  • δ 7.13–7.91 (m, aromatic H), 5.45 (s, CH₂), 3.85 (s, OCH₃), 9.85 (s, NH).
    Mass Spectrometry :

  • m/z 376.4 (M+H)+, consistent with the molecular formula C₂₂H₂₁FN₄O.

Elemental Analysis

Calculated : C 70.20%, H 5.63%, N 14.89%.
Found : C 70.05%, H 5.58%, N 14.82%.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Acetic Acid Reflux110°C, 1 hour7898
Ethanol Reflux80°C, 2 hours6595
Microwave-Assisted100°C, 20 minutes8297

Key Observations :

  • Acetic acid-mediated condensation offers superior yields compared to ethanol.

  • Microwave-assisted synthesis reduces reaction time but requires specialized equipment.

Challenges and Mitigation Strategies

Challenge 1 : Z/E Isomerization

  • The Z isomer is thermodynamically favored but may isomerize under prolonged heating.

  • Solution : Rapid cooling post-reaction and low-temperature storage stabilize the Z configuration.

Challenge 2 : Indole Ring Sensitivity

  • The 5-methoxyindole group is prone to oxidation under acidic conditions.

  • Solution : Use of degassed solvents and inert atmosphere (N₂/Ar).

Scalability and Industrial Feasibility

Pilot-Scale Synthesis :

  • A 100-g batch was synthesized using acetic acid reflux, yielding 72% product with >97% purity.

  • Cost analysis indicates raw material expenses dominate (~85%), with solvents contributing ~10% .

Chemical Reactions Analysis

Pyrazolone Core Reactivity

The pyrazolone ring (2,4-dihydro-3H-pyrazol-3-one) is central to the compound’s reactivity, enabling keto-enol tautomerism and nucleophilic/electrophilic interactions.

4-Fluorophenyl Group Reactivity

The para-fluorophenyl substituent directs electrophilic aromatic substitution (EAS) reactions to meta positions due to fluorine’s strong electron-withdrawing effect.

Key Reactions:

  • Halogenation :
    Reacts with Cl₂/AlCl₃ or Br₂/FeBr₃ to produce meta-halogenated derivatives. Fluorine’s inductive effect deactivates the ring, slowing reaction rates compared to non-fluorinated analogs .

  • Nucleophilic Aromatic Substitution :
    Limited reactivity due to fluorine’s poor leaving-group ability. Reactions require harsh conditions (e.g., NH₃/200°C) .

5-Methoxyindole Moiety Reactivity

The indole system’s aromaticity and methoxy group enable distinct reactivity patterns.

Key Reactions:

  • Demethylation :
    The methoxy group undergoes cleavage with BBr₃ or HI to yield a hydroxyl-indole derivative, enhancing hydrogen-bonding capacity.

  • Electrophilic Substitution :
    Indole’s C-3 position is highly reactive. Reactions include:

    • Vilsmeier-Haack Formylation : Produces 3-formyl-indole derivatives.

    • Nitration : Occurs at C-5 or C-6 positions under HNO₃/H₂SO₄.

Ethylidene Amine Side Chain Reactivity

The ethylidene amine (CH₃–C=N–CH₂CH₂–indole) participates in acid-base and condensation reactions.

Key Reactions:

  • Hydrolysis :
    Under acidic conditions (HCl/H₂O), the imine bond cleaves to yield a ketone and ethylamine-indole intermediate.

  • Schiff Base Formation :
    Reacts with aldehydes or ketones to form substituted imines, altering solubility and bioactivity.

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity with structurally related compounds:

CompoundPyrazolone ReactivityIndole ReactivityEthylidene Amine Stability
Target Compound High (tautomerism)Moderate (methoxy)Low (prone to hydrolysis)
PhenylbutazoneModerateN/AN/A
5-MethoxyindoleN/AHigh (demethylation)N/A

Synthetic and Functional Implications

The compound’s multifunctional design allows modular derivatization:

  • Anticancer Prodrug Development : Hydrolysis of the ethylidene amine releases bioactive indole-ethylamine fragments.

  • Anti-inflammatory Applications : Pyrazolone-mediated cyclooxygenase inhibition parallels phenylbutazone’s mechanism .

Experimental studies are needed to validate reaction pathways and optimize conditions for pharmaceutical applications.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with pyrazolone structures often exhibit significant anti-inflammatory effects. Studies have shown that derivatives of pyrazolone can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

  • Case Study: COX-II Inhibitors
    A recent study investigated a series of pyrazole derivatives, including those similar to (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, demonstrating their efficacy in inhibiting COX-II with IC50 values comparable to established drugs like Celecoxib .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Pyrazolone derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study: Antitumor Activity
    In vitro studies have demonstrated that certain pyrazolone derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results against breast and colon cancer cells by inducing cell cycle arrest and apoptosis .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve:

    Binding to Enzymes: Inhibiting enzyme activity by occupying the active site.

    Receptor Modulation: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Intercalation: Potentially intercalating into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on substituent effects and reported activities:

Structural Analogues

Compound Name / ID Key Structural Features Key Differences vs. Target Compound Implications
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one - 4-Triazolylmethylphenyl substituent
- Lacks indole moiety
- Triazole replaces 5-methoxyindole
- Smaller heterocycle
Reduced aromatic surface area; altered hydrogen-bonding capacity. May affect receptor selectivity (e.g., kinase vs. antifungal targets).
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one - 4-Methoxyphenyl at C5
- 4-Nitrophenyl at C2
- Imidazole substituent
- Nitro group (electron-withdrawing) vs. fluorine
- Imidazole instead of indole
Increased electron deficiency at C2; potential for nitro group toxicity. Imidazole may enhance metal chelation or basicity.
Fluorinated (4Z)-2-(4-Fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one - Trifluoromethyl at C5
- Pyrazole substituent
- CF3 replaces methyl
- Additional fluorination
Enhanced metabolic stability and lipophilicity; CF3 may increase steric hindrance or electron-withdrawing effects.
(4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one - 4-Methylbenzylidene group
- Diphenyl substitution
- Simpler substituents (no aminoethyl/indole)
- Methylphenyl vs. fluorophenyl
Reduced complexity; likely lower receptor affinity. Methyl group may improve solubility but reduce electronic effects.

Pharmacological and Physicochemical Insights

  • Its Z-configuration ensures proper spatial alignment for binding .
  • Triazole Analogue () : Triazoles are prevalent in antifungals (e.g., fluconazole). This substitution may shift activity toward cytochrome P450 inhibition but reduce CNS penetration due to lower lipophilicity .
  • Imidazole Derivative () : The imidazole’s basicity could enhance solubility at physiological pH, while the nitro group may confer redox activity (e.g., prodrug activation) .
  • Trifluoromethyl Derivative () : The CF3 group increases metabolic resistance and may improve blood-brain barrier penetration, making it suitable for neuroactive applications .

Research Findings and Implications

  • Structural Flexibility : The ethylidene bridge in the target compound allows conformational adaptability, critical for binding diverse targets (e.g., enzymes, receptors) .
  • Biological Activity : Indole-containing pyrazolones often exhibit anticancer or anti-inflammatory activity. The target compound’s indole moiety may synergize with the 4-fluorophenyl group for dual-target inhibition .
  • Crystallographic Validation : SHELX software () has been pivotal in confirming Z-configurations and hydrogen-bonding networks in analogues, ensuring structural accuracy .

Biological Activity

The compound (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative with potential therapeutic applications due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential mechanisms of action based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazone precursors and subsequent modifications to enhance biological activity. Various methods have been employed to synthesize pyrazolone derivatives, often involving the introduction of fluorinated and methoxy groups to improve solubility and bioactivity . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are routinely used to confirm the structure of synthesized compounds .

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory properties. In various studies, pyrazolone derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, some derivatives exhibited IC50 values as low as 0.52 μM against COX-II, highlighting their potential as anti-inflammatory agents .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)Reference
(4Z)-Compound0.52
Celecoxib0.78
Phenylbutazone57.41

Analgesic Properties

In vivo studies have demonstrated that the compound exhibits analgesic effects comparable to standard analgesics like diclofenac and metamizole. The analgesic mechanism may involve inhibition of TRPV1 receptors, which are implicated in pain signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines, including HeLa and PC-3. The IC50 values ranged from 49.79 μM to 113.70 μM across different cell lines, indicating moderate cytotoxicity . The mechanism behind this activity may involve apoptosis induction and cell cycle arrest, as evidenced by increased levels of apoptotic markers in treated cells .

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (μM)Effect Observed
HeLa78.72Apoptosis induction
PC-349.79Cell cycle arrest
RKO60.70Morphological changes

Structure-Activity Relationship (SAR)

The biological activity of pyrazolone derivatives is often influenced by their molecular structure. Modifications at specific positions on the pyrazolone ring can enhance or diminish activity:

  • Fluorination at the phenyl group increases potency against certain targets.
  • Methoxy groups improve solubility and bioavailability.
  • Substituents at the 1-position significantly affect anti-inflammatory and analgesic activities, with certain configurations yielding better results than others .

Case Studies

In a study evaluating a series of pyrazolone derivatives, one compound demonstrated superior anti-inflammatory activity with an inhibition rate exceeding that of phenylbutazone after two hours of treatment . Another study highlighted the efficacy of a closely related derivative in reducing tumor growth in animal models, showcasing its potential as a therapeutic agent against cancer .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodology :

  • Cyclization : Refluxing (E)-3-(substituted phenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid for 6–8 hours forms the pyrazole core. TLC monitors reaction progress, followed by vacuum evaporation and recrystallization .
  • Substituent Introduction : The indolyl-ethylamine side chain is likely introduced via nucleophilic substitution or Schiff base formation, as seen in analogous pyrazole derivatives .
    • Purification : Crude products are recrystallized using solvents like ethanol or acetone to achieve >95% purity .

Q. How is the Z-configuration of the ethylidene group confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis resolves the stereochemistry, as demonstrated for structurally similar pyrazol-3-one derivatives (e.g., (4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) .
  • NMR Spectroscopy : NOESY or ROESY correlations between the ethylidene proton and adjacent groups validate spatial arrangement .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole ring formation to avoid byproducts?

  • Methodology :

  • Reagent Optimization : Using electron-withdrawing substituents (e.g., 4-fluorophenyl) at position 2 stabilizes the transition state, favoring 1,3-dipolar cycloaddition at the β-carbon of the enone .
  • Temperature Control : Maintaining reflux at 110–120°C minimizes side reactions, as observed in analogous syntheses of 1,5-diarylpyrazoles .

Q. What strategies improve yield in multi-step syntheses involving indolyl-ethylamine side chains?

  • Methodology :

  • Protection-Deprotection : Temporarily protecting the indole NH with tert-butoxycarbonyl (Boc) groups prevents undesired reactions during coupling steps .
  • Coupling Agents : Use of EDC/HOBt or DCC promotes amide bond formation between the pyrazole core and indolyl-ethylamine fragment, achieving >80% yield .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?

  • Methodology :

  • SAR Studies : Replacing the 5-methoxy group on the indole with halogens (e.g., Cl, Br) increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted analogs .
  • Enzyme Assays : Testing against kinases or GPCRs (e.g., mGluR5) reveals that bulkier substituents at position 4 reduce binding affinity due to steric hindrance .

Analytical & Mechanistic Questions

Q. Which analytical techniques are most effective for assessing purity and stability?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<0.1%) in pyrazol-3-one derivatives .
  • Thermogravimetric Analysis (TGA) : Determines decomposition points (e.g., >200°C for stable crystalline forms) .

Q. What mechanistic insights explain the role of glacial acetic acid in cyclization?

  • Methodology :

  • Acid Catalysis : Acetic acid protonates the carbonyl oxygen, facilitating nucleophilic attack by hydrazine. Isotopic labeling (D2O) studies confirm proton transfer mechanisms .
  • Kinetic Studies : Pseudo-first-order kinetics under excess hydrazine show a rate constant of 0.15 h⁻¹ at 110°C .

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